10Z,12E-Octadecadienoic acid
Overview
Description
10Z,12E-Octadecadienoic acid, also known as (10Z,12E)-10,12-Octadecadienoic acid, is a type of fatty acid . It belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .
Synthesis Analysis
Three approaches for the synthesis of octadecadienoic acids with conjugated double bond systems are presented: synthesis of (10Z, 12Z)-octadecadienoic acid via an enyne-substructure; the use of an educt with a conjugated double bond system for the synthesis of (10 E, 12 E -octadecadienoic acid; and the Suzuki cross coupling for the synthesis of (7 E ,9 Z )-octadecadienoic acid .Molecular Structure Analysis
The molecular formula of 10Z,12E-Octadecadienoic acid is C18H32O2 . It has an average mass of 280.445 Da and a monoisotopic mass of 280.240234 Da .Physical And Chemical Properties Analysis
10Z,12E-Octadecadienoic acid has 20 heavy atoms, no rings, no aromatic rings, and 14 rotatable bonds . It has a van der Waals molecular volume of 329.62, a topological polar surface area of 37.3, one hydrogen bond donor, and two hydrogen bond acceptors . Its logP is 5.88, and its molar refractivity is 86.99 .Scientific Research Applications
Synthesis and Derivatives : Research has focused on synthesizing various forms of octadecadienoic acids, including different isomers, to explore their potential applications. For instance, Kellersmann, Steinhart, and Francke (2006) discussed various approaches for synthesizing these acids, such as using an enyne-substructure and Suzuki cross coupling (Kellersmann, Steinhart, & Francke, 2006).
Biological Activity and Health Applications : Li et al. (2009) synthesized hydroxylated derivatives of linoleic acid and found moderate in vitro cytotoxicity against various human cancer cell lines, suggesting potential therapeutic applications (Li et al., 2009). Similarly, Hayshi et al. (1998) isolated hydroxy acids from rice bran, demonstrating significant antitumor activity in both in vitro and in vivo models (Hayshi, Nishikawa, Mori, Tamura, Matsushita, & Matsui, 1998).
Industrial and Chemical Applications : Various studies have explored the conversion of linoleic acid into valuable hydroperoxides, highlighting the utility of these compounds in industrial processes. For instance, Villaverde et al. (2013) discussed the efficient conversion of linoleic acid into hydroperoxides using a cloned lipoxygenase, showcasing potential applications in chemical engineering (Villaverde, Santos, Haarmann, Neto, Simões, Domingues, & Silvestre, 2013).
Analytical and Separation Techniques : The complexity of conjugated linoleic acid isomers has led to advancements in analytical techniques. Roach, Mossoba, Yurawecz, and Kramer (2002) detailed methods for the chromatographic separation and identification of these isomers, which are crucial for understanding their biological roles (Roach, Mossoba, Yurawecz, & Kramer, 2002).
properties
IUPAC Name |
(10Z,12E)-octadeca-10,12-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZMAHZJGSBKD-MUIOLIGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C\CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-cis,12-trans-Linoleic Acid |
Citations
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